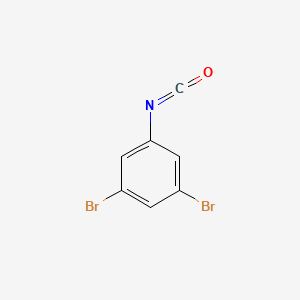

1,3-Dibromo-5-isocyanatobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dibromo-5-isocyanatobenzene is an organic compound with the molecular formula C7H3Br2NO. It is a derivative of benzene, where two bromine atoms and an isocyanate group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,3-Dibrom-5-isocyanatobenzol kann durch Bromierung von 3,5-Dibromanilin gefolgt von der Einführung der Isocyanatgruppe synthetisiert werden. Der Prozess umfasst typischerweise die folgenden Schritte:

Bromierung: 3,5-Dibromanilin wird mit Brom in Gegenwart eines geeigneten Lösungsmittels behandelt, um Bromatome an den Positionen 1 und 3 einzuführen.

Isocyanierung: Das bromierte Zwischenprodukt wird dann mit Phosgen oder einem ähnlichen Reagenz umgesetzt, um die Isocyanatgruppe an der Position 5 einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1,3-Dibrom-5-isocyanatobenzol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Dibrom-5-isocyanatobenzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Additionsreaktionen: Die Isocyanatgruppe kann an Additionsreaktionen mit Nucleophilen wie Aminen und Alkoholen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Natriumhydroxid, Kalium-tert-butanolat und andere starke Basen.

Additionsreaktionen: Reagenzien wie primäre Amine, sekundäre Amine und Alkohole werden verwendet.

Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid, Natriumborhydrid und Lithiumaluminiumhydrid werden eingesetzt.

Hauptprodukte, die gebildet werden

Substitutionsprodukte: Verschiedene substituierte Derivate von 1,3-Dibrom-5-isocyanatobenzol.

Additionsprodukte: Harnstoffderivate und Carbamate, die aus Reaktionen mit Aminen und Alkoholen gebildet werden.

Wissenschaftliche Forschungsanwendungen

1,3-Dibrom-5-isocyanatobenzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird zur Modifizierung von Biomolekülen für die Untersuchung biologischer Prozesse eingesetzt.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Vorläufer für pharmazeutische Verbindungen untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt

Wirkmechanismus

Der Wirkungsmechanismus von 1,3-Dibrom-5-isocyanatobenzol beinhaltet seine Reaktivität mit Nucleophilen. Die Isocyanatgruppe ist stark elektrophil und reagiert leicht mit Nucleophilen wie Aminen und Alkoholen, um stabile Addukte zu bilden. Diese Reaktivität wird in verschiedenen chemischen Synthesen ausgenutzt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3-Dibrombenzol: Ähnliche Struktur, aber ohne die Isocyanatgruppe.

1,3-Dibrom-5,5-dimethylhydantoin: Enthält einen Hydantoinring anstelle der Isocyanatgruppe.

Einzigartigkeit

1,3-Dibrom-5-isocyanatobenzol ist aufgrund des Vorhandenseins sowohl von Bromatomen als auch einer Isocyanatgruppe einzigartig, was ihm eine besondere Reaktivität und Vielseitigkeit in der chemischen Synthese verleiht. Seine Fähigkeit, verschiedene Substitutions-, Additions- und andere Reaktionen einzugehen, macht es zu einer wertvollen Verbindung in Forschung und industriellen Anwendungen .

Eigenschaften

CAS-Nummer |

35122-97-5 |

|---|---|

Molekularformel |

C7H3Br2NO |

Molekulargewicht |

276.91 g/mol |

IUPAC-Name |

1,3-dibromo-5-isocyanatobenzene |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |

InChI-Schlüssel |

LWZINQDLMRXGHY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1Br)Br)N=C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)

![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)

![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)